5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This structure is notable for its integration of a trifluoromethyl group and a methylcyclopropyl moiety, which contribute to its unique chemical properties and potential biological activities. Compounds with this scaffold are often explored for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-keto esters.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Substituents: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents. The methylcyclopropyl group is typically added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclopropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the pyrazolo[1,5-a]pyrimidine core or the trifluoromethyl group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, trifluoromethylating agents, and alkylating agents under various conditions (e.g., base or acid catalysis).
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include a variety of oxidized, reduced, or substituted derivatives with potentially enhanced or modified biological activities.
Scientific Research Applications
5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been investigated for several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes, while the pyrazolo[1,5-a]pyrimidine core can interact with active sites of enzymes or binding pockets of receptors, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a methylcyclopropyl moiety, which are not commonly found together in similar compounds. These groups can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of potency, selectivity, and metabolic stability .
Properties
IUPAC Name |
5-(1-methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-11(2-3-11)7-5-8(12(13,14)15)18-9(16-7)4-6(17-18)10(19)20/h4-5H,2-3H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQZUXPEYVUBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389820 | |
Record name | 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-38-9 | |
Record name | 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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